Ethyl benzyl(2-methylphenyl)carbamate
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Overview
Description
Ethyl benzyl(2-methylphenyl)carbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis. This compound is characterized by its unique structure, which includes an ethyl group, a benzyl group, and a 2-methylphenyl group attached to a carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl benzyl(2-methylphenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of benzylamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired carbamate product .
Another method involves the use of isocyanates. For instance, 2-methylphenyl isocyanate can react with ethanol to form this compound. This reaction is usually carried out in the presence of a catalyst such as dibutyltin dilaurate .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl benzyl(2-methylphenyl)carbamate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Amines, alcohols, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: New carbamate derivatives with different substituents.
Scientific Research Applications
Ethyl benzyl(2-methylphenyl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl benzyl(2-methylphenyl)carbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by forming a stable carbamate-enzyme complex, thereby blocking the enzyme’s active site. This inhibition can affect various biochemical pathways, depending on the enzyme targeted .
Comparison with Similar Compounds
Similar Compounds
Ethyl carbamate: A simpler carbamate with only an ethyl group attached to the carbamate moiety.
Benzyl carbamate: Contains a benzyl group instead of the 2-methylphenyl group.
2-Methylphenyl carbamate: Lacks the ethyl and benzyl groups.
Uniqueness
Ethyl benzyl(2-methylphenyl)carbamate is unique due to its combination of substituents, which confer specific chemical and biological properties. The presence of both benzyl and 2-methylphenyl groups enhances its stability and reactivity compared to simpler carbamates .
Properties
CAS No. |
88343-28-6 |
---|---|
Molecular Formula |
C17H19NO2 |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
ethyl N-benzyl-N-(2-methylphenyl)carbamate |
InChI |
InChI=1S/C17H19NO2/c1-3-20-17(19)18(13-15-10-5-4-6-11-15)16-12-8-7-9-14(16)2/h4-12H,3,13H2,1-2H3 |
InChI Key |
ZBBYWTZSKRYVER-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N(CC1=CC=CC=C1)C2=CC=CC=C2C |
Origin of Product |
United States |
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